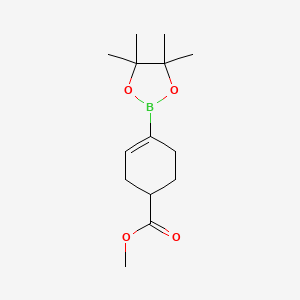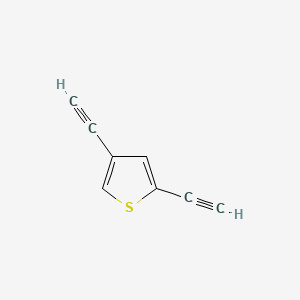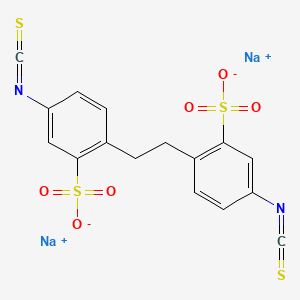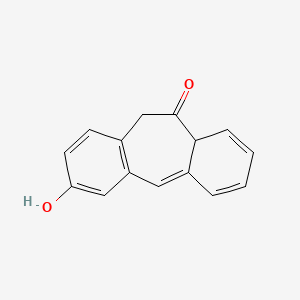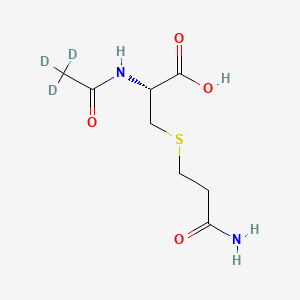
Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride
Übersicht
Beschreibung
Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride (DIBH) is a novel and potent inhibitor of HIV-1 protease, a crucial enzyme involved in the replication of the human immunodeficiency virus (HIV). DIBH has been shown to be more effective than other protease inhibitors in clinical trials, and it has been used in combination with other antiretroviral drugs to treat HIV infection. DIBH is also used in laboratory experiments to study the mechanism of action of HIV-1 protease and to develop new drugs to fight HIV infection.
Wissenschaftliche Forschungsanwendungen
Metabolism and Excretion
Indinavir, a potent HIV-1 protease inhibitor, undergoes complex metabolism and excretion processes. Notably, the presence of metabolites in urine and feces suggests significant oxidation and oxidative N-dealkylations as primary metabolic pathways (Balani et al., 1996).
Inhibition of Human Cytochromes
Indinavir is a strong inhibitor of cytochrome P450-3A activity. This aspect highlights its potential to incur drug interactions due to inhibition of cytochrome P450 activity (Moltke et al., 1998).
Novel HIV-1 Protease Inhibitors
Substituting the pyridylmethyl moiety in indinavir with a pyridyl oxazole significantly improves its potency against PI-resistant HIV-1 strains (Zhang et al., 2003).
Crystalluria and Urinary Tract Abnormalities
Indinavir therapy is associated with the occurrence of crystalluria and urinary tract abnormalities, indicating its impact on renal health (Kopp et al., 1997).
Desolvation Behavior
The desolvation behavior of indinavir sulfate, which involves the removal of solvent molecules from its crystalline structure, has been studied, shedding light on its physicochemical properties (Ito et al., 2019).
Brain Delivery Systems
Development of lipid nanoemulsions and lactoferrin-treated nanoemulsions containing indinavir significantly enhances its brain delivery, which is crucial for treating HIV infection in the brain (Prabhakar et al., 2013; Karami et al., 2019).
HIV Treatment Management
Indinavir, when used in HIV treatment, results in significant viral load reduction and increases in CD4 cell counts (Plosker & Noble, 1999).
Biosensor Development
Development of a biosensor using indinavir for real-time determination of appropriate dosage in HIV treatment has been explored (Feleni et al., 2019).
Effects on Intestinal Metabolism
Indinavir's interaction with dexamethasone reveals its impact on the intestinal first-pass metabolism in rats, highlighting species-specific metabolism differences (Lin et al., 1999).
Transfer in the Human Placenta
Study of indinavir's transfer in the human placenta shows differential bidirectional transfer, suggesting active transport mechanisms at play (Sudhakaran et al., 2005).
Wirkmechanismus
While specific information about the mechanism of action of Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride is not available, Indinavir, which it is an analogue of, is a protease inhibitor used to treat HIV infection. It inhibits the HIV viral protease enzyme, preventing cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles .
Eigenschaften
IUPAC Name |
(2R,4S)-2-benzyl-4-hydroxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-piperazin-1-ylpentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3.ClH/c29-21(17-28-12-10-26-11-13-28)15-20(14-18-6-2-1-3-7-18)25(31)27-24-22-9-5-4-8-19(22)16-23(24)30;/h1-9,20-21,23-24,26,29-30H,10-17H2,(H,27,31);1H/t20-,21+,23-,24+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMAHZQXMQBODN-JIYLFXFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-YL]methanaminium chloride](/img/structure/B587941.png)


![5-Methyl-N'-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide](/img/structure/B587947.png)
